molecular formula C10H7FINO2 B2960013 7-Fluoro-3-iodo-6-methoxyquinolin-4-ol CAS No. 1595523-65-1

7-Fluoro-3-iodo-6-methoxyquinolin-4-ol

Cat. No. B2960013
CAS RN: 1595523-65-1
M. Wt: 319.074
InChI Key: AFKAAFZZCAROEA-UHFFFAOYSA-N
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Description

7-Fluoro-3-iodo-6-methoxyquinolin-4-ol is a synthetic compound that has gained significant attention in scientific research due to its unique properties. This compound is known for its potential applications in the field of medicine and biochemistry.

Scientific Research Applications

Antitumor Applications

One of the significant applications of 7-Fluoro-3-iodo-6-methoxyquinolin-4-ol derivatives is in the development of antitumor agents. A study by Liu et al. (2015) highlighted the synthesis of 22 7-fluoro (or 8-methoxy)-4-anilinoquinolines compounds, which were evaluated for their in vitro antiproliferative activities against HeLa and BGC823 cell lines. Several compounds exhibited excellent antitumor activity, surpassing that of gefitinib, with specific compounds demonstrating potent cytotoxic activities and superior IC50 values Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives.

Antimicrobial Applications

Another research avenue for this compound involves its antimicrobial properties. Patel and Patel (2010) synthesized derivatives of fluoroquinolone-based 4-thiazolidinones, showcasing their potential as antibacterial and antifungal agents. These compounds displayed significant activity against various microbial strains, underlining the versatility and efficacy of this compound in combating microbial infections Synthesis and antimicrobial study of fluoroquinolone-based 4-thiazolidinones.

Crystal Engineering Applications

The compound's utility extends to crystal engineering, where its derivatives have been studied for their packing features in the crystal lattice. Choudhury and Row (2006) analyzed the crystal structures of compounds based on 6-methoxy 1,2-diphenyl-1,2,3,4-tetrahydroisoquinoline with various fluoro substitutions, revealing different packing features through molecular motifs generated via interactions involving fluorine. This research provides insights into the role of organic fluorine in influencing packing features associated with crystal engineering Organic fluorine as crystal engineering tool: Evidence from packing features in fluorine substituted isoquinolines.

Photostability and Biological Activity

Marutani et al. (1993) focused on the photostability and biological activity of fluoroquinolone antibacterial agents, including derivatives of this compound. Their study demonstrated the importance of methoxy group substitution in reducing phototoxicity, offering valuable insights for designing safer and more effective antibacterial agents Reduced phototoxicity of a fluoroquinolone antibacterial agent with a methoxy group at the 8 position in mice irradiated with long-wavelength UV light.

properties

IUPAC Name

7-fluoro-3-iodo-6-methoxy-1H-quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FINO2/c1-15-9-2-5-8(3-6(9)11)13-4-7(12)10(5)14/h2-4H,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFKAAFZZCAROEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)C(=CN2)I)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FINO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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